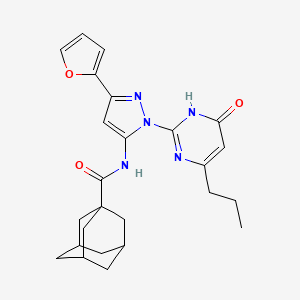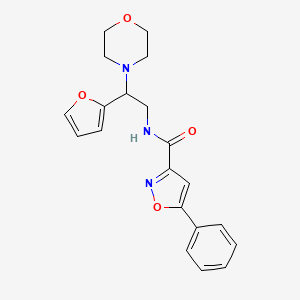![molecular formula C17H19N3O3S B2906294 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone CAS No. 626222-57-9](/img/structure/B2906294.png)
2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone is a synthetic compound known for its unique chemical structure and versatile applications in various fields including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridazinyl sulfanyl moiety linked to a morpholin-4-yl ethanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone typically involves the following steps:
Formation of the pyridazinyl sulfanyl intermediate through a nucleophilic substitution reaction.
Coupling of the intermediate with a morpholin-4-yl ethanone precursor under mild conditions.
Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Industrial Production Methods: The industrial production of this compound follows a scalable synthetic route:
Utilization of high-efficiency reactors to ensure uniform mixing and reaction consistency.
Implementation of continuous flow processes to enhance production efficiency.
Application of advanced purification techniques such as crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone undergoes various chemical reactions, including:
Oxidation: : Conversion to sulfone derivatives using common oxidizing agents.
Reduction: : Reduction of the pyridazinyl ring or morpholin-4-yl moiety under specific conditions.
Substitution: : Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Sulfone derivatives from oxidation.
Reduced analogs of the original compound.
Substituted derivatives with various functional groups.
Scientific Research Applications
The compound finds extensive use in the following areas:
Chemistry
As a starting material for synthesizing more complex molecules.
In the study of reaction mechanisms involving sulfur and nitrogen-containing heterocycles.
Biology
As a probe to investigate biological pathways and molecular interactions.
In the development of bioactive molecules for research purposes.
Medicine
Potential therapeutic applications due to its unique pharmacophore.
Exploration in the design of new drugs with specific target activities.
Industry
Utilized in the manufacturing of specialty chemicals.
Application in material science for developing novel materials with specific properties.
Mechanism of Action
Mechanism by which the compound exerts its effects
Interaction with biological targets through binding to specific receptors or enzymes.
Modulation of biochemical pathways leading to desired biological outcomes.
Molecular Targets and Pathways Involved
Specific binding to enzyme active sites or receptor proteins.
Involvement in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Structural analogs with modifications in the pyridazinyl or morpholin-4-yl groups.
Comparison of biological activities and chemical properties.
List of Similar Compounds
2-[6-(4-Hydroxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.
2-[6-(4-Methyl-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.
This overview provides a comprehensive guide to the compound 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Whether for academic research or industrial use, understanding these aspects offers valuable insights into its potential and versatility.
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-4-2-13(3-5-14)15-6-7-16(19-18-15)24-12-17(21)20-8-10-23-11-9-20/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKECZQTUHAQEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2906218.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906222.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2906224.png)

![3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B2906228.png)
![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide](/img/structure/B2906229.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2906230.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2906231.png)

